5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The adamantyl group in the compound imparts unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound “5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a derivative of adamantane, which is known for its diverse applications in medicinal chemistry Adamantane derivatives have been associated with antiviral, antimicrobial, and anti-inflammatory activities .
Mode of Action
It’s known that adamantane derivatives often interact with their targets through their unique structural, biological, and stimulus-responsive properties . The compound’s interaction with its targets could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
It’s known that adamantane derivatives can influence a variety of biochemical pathways due to their high reactivity . These compounds can serve as starting materials for the synthesis of various functional adamantane derivatives, potentially affecting multiple pathways and their downstream effects .
Pharmacokinetics
It’s known that adamantane is metabolized to a small extent and mainly excreted unchanged in urine . These properties could potentially impact the bioavailability of the compound.
Result of Action
It’s known that adamantane derivatives have been associated with antiviral, antimicrobial, and anti-inflammatory activities . Therefore, the compound could potentially exhibit similar effects at the molecular and cellular level.
Action Environment
It’s known that the reactivity and stability of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical entities .
Future Directions
Adamantane derivatives have promising applications in the field of targeted drug delivery and surface recognition . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-(1-adamantyl)-4-amino-3-mercapto-1,2,4-triazole with various aromatic aldehydes in ethanol or acetic acid. This reaction yields the corresponding 4-arylideneamino derivatives . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Adamantyl)-4-amino-3-mercapto-1,2,4-triazole
- 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles
Uniqueness
5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the adamantyl and phenyl groups, which impart distinct chemical and biological properties. The adamantyl group enhances lipophilicity and stability, while the phenyl group contributes to aromatic interactions and potential biological activity .
Properties
IUPAC Name |
3-(1-adamantyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c22-17-20-19-16(21(17)15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELYZKZJXWUPJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NNC(=S)N4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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